Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Biological Activity
Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure combining a benzothiazole ring with thiophene and an imine functional group. This unique configuration may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against lung cancer cell lines (HCC827 and NCI-H358) .
Table 1: Anticancer Activity of Similar Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCC827 | 6.26 | |
Compound B | NCI-H358 | 6.48 | |
Compound C | A549 | 9.48 |
Antimicrobial Activity
The compound's thiazole and thiophene components suggest potential antimicrobial activity. Similar thiazole derivatives have been reported to exhibit antibacterial effects against various pathogens. For example, one study highlighted the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration in the context of this compound .
Tyrosinase Inhibition
Tyrosinase inhibition is another area where this compound may show promise. Analogous compounds have been studied for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that certain benzothiazole derivatives can act as potent inhibitors, suggesting that this compound could be effective in reducing hyperpigmentation .
Table 2: Tyrosinase Inhibition Potency
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and melanin synthesis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of thiophene and thiazole rings may confer antioxidant properties that protect cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related benzothiazole compound on lung cancer cell lines. The results demonstrated significant cytotoxicity at concentrations below 10 µM, highlighting the potential for developing targeted therapies based on this scaffold .
Case Study 2: Tyrosinase Inhibition in Melanoma Cells
In another investigation involving B16F10 melanoma cells, several analogs showed substantial inhibition of cellular tyrosinase activity without cytotoxic effects at concentrations up to 20 µM. This suggests that this compound could be further explored for cosmetic applications targeting skin pigmentation disorders .
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-12(8-10)19(9-14(20)22-3)17(24-15)18-16(21)13-5-4-6-23-13/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLROMPGLDVIHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.